6-Sulfatoxy Melatonin Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

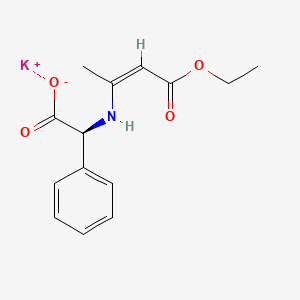

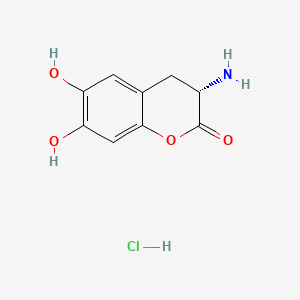

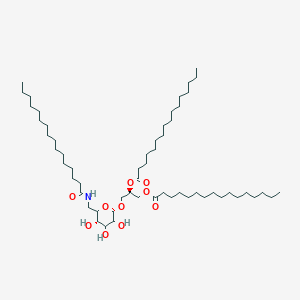

6-Sulfatoxy Melatonin Sodium Salt, also known as N-[2-[5-Methoxy-6-(sulfooxy)-1H-indol-3-yl]ethyl]acetamide Sodium, is a metabolite of Melatonin . It has a molecular formula of C13H15N2NaO6S and a molecular weight of 350.32 .

Molecular Structure Analysis

The molecular structure of 6-Sulfatoxy Melatonin Sodium Salt comprises of 13 carbon atoms, 15 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, 1 sodium atom, and 1 sulfur atom .Physical And Chemical Properties Analysis

6-Sulfatoxy Melatonin Sodium Salt is a solid substance . It has a melting point of >149°C . The molecular weight is 350.32 g/mol . It has one hydrogen bond donor count, seven hydrogen bond acceptor count, six rotatable bond count, and a formal charge of 0 .Aplicaciones Científicas De Investigación

Circadian Rhythm Regulation

6-Sulfatoxy Melatonin Sodium Salt: is used to study the regulation of circadian rhythms. It serves as a biomarker for melatonin production, which is a crucial hormone that regulates the sleep-wake cycle and other daily biological rhythms . Researchers measure levels of this compound in urine to estimate the body’s melatonin levels, providing insights into various circadian rhythm disorders.

Age-Related Studies

The compound is instrumental in age-related research, particularly in understanding how melatonin excretion changes with age. Studies have shown an age-dependent decrease in the excretion of 6-Sulfatoxy Melatonin Sodium Salt in urine, suggesting a potential link with aging processes and age-related diseases .

Sleep Disorder Research

Researchers use 6-Sulfatoxy Melatonin Sodium Salt to investigate sleep disorders. By analyzing its levels, scientists can gain a better understanding of sleep patterns and the impact of sleep disorders on melatonin metabolism .

Cancer Research

Melatonin and its metabolites, including 6-Sulfatoxy Melatonin Sodium Salt , are associated with cancer research. Melatonin levels have been linked to the risk and progression of certain cancers, such as breast and prostate cancer. Thus, measuring this compound can provide valuable data for oncological studies .

Cardiovascular Health

Studies involving 6-Sulfatoxy Melatonin Sodium Salt also extend to cardiovascular health. The compound’s levels in the body have been correlated with the risk of myocardial infarction and other cardiovascular diseases, making it a significant marker in this field .

Metabolic Disorder Investigations

The metabolite is used to explore the relationship between melatonin and metabolic disorders like type 2 diabetes. Its quantification in biological samples can help assess the role of melatonin in metabolic regulation and the development of metabolic syndromes .

Antioxidant Research

6-Sulfatoxy Melatonin Sodium Salt: is studied for its antioxidant properties. Melatonin is known to modulate antioxidant enzymes and the immune system, and its metabolite’s levels can reflect the body’s oxidative stress status .

Pharmacological Development

In pharmaceutical development, 6-Sulfatoxy Melatonin Sodium Salt is used to create drugs that target sleep and circadian rhythm disorders. Its role as a melatonin metabolite makes it a valuable compound for developing new therapeutic agents .

Mecanismo De Acción

Target of Action

6-Sulfatoxy Melatonin Sodium Salt is a metabolite of melatonin . Melatonin is an important circadian regulator that signals the length of day and night . It also has antioxidant properties and modulates antioxidant enzymes and the immune system .

Mode of Action

It is known that melatonin, the parent compound, acts through different molecular pathways . The best characterized pathway is the activation of two types of membrane-specific receptors .

Biochemical Pathways

Melatonin influences fundamental biological processes . It synchronizes central but also peripheral oscillators (fetal adrenal gland, pancreas, liver, kidney, heart, lung, fat, gut, etc.), allowing temporal organization of biological functions through circadian rhythms (24-hour cycles) in relation to periodic environmental changes .

Pharmacokinetics

It is known that measuring the melatonin metabolite 6-sulfatoxymelatonin in urine can estimate melatonin production .

Result of Action

Melatonin, the parent compound, has various physiological effects, including detoxification of free radicals and antioxidant actions, bone formation and protection, reproduction, and cardiovascular, immune or body mass regulation .

Action Environment

The action of 6-Sulfatoxy Melatonin Sodium Salt is likely influenced by environmental factors. For instance, it is soluble in water and stable under acidic and alkaline conditions . It is relatively stable but needs to be stored in dry, light-protected, and low-temperature conditions .

Safety and Hazards

For safety measures, it is recommended to use dry chemical, carbon dioxide or alcohol-resistant foam in case of fire. A self-contained breathing apparatus should be worn for firefighting if necessary . The substance should be stored in a tightly closed container in a dry, cool, and well-ventilated place .

Propiedades

IUPAC Name |

sodium;[3-(2-acetamidoethyl)-5-methoxy-3H-indol-6-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6S.Na/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11;/h5-7,9H,3-4H2,1-2H3,(H,14,16)(H,17,18,19);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYURPOQDRFSFZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1C=NC2=CC(=C(C=C12)OC)OS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N2NaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)

![N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid](/img/structure/B1146851.png)